molecular formula C14H21NO B12905937 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 32142-55-5

5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine

Cat. No.: B12905937
CAS No.: 32142-55-5
M. Wt: 219.32 g/mol
InChI Key: KBGRXDMPTMEVEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-methyl-3-phenylisoxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-nitro alcohol with a suitable alkene in the presence of a catalyst. This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazolidine ring .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-methyl-3-phenylisoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-butyl-2-methyl-3-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylisoxazolidine: Similar in structure but lacks the butyl and methyl groups.

    3-Butyl-2-methylisoxazolidine: Similar but lacks the phenyl group.

    5-Butyl-3-phenylisoxazolidine: Similar but lacks the methyl group.

Uniqueness

5-Butyl-2-methyl-3-phenylisoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

32142-55-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-butyl-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C14H21NO/c1-3-4-10-13-11-14(15(2)16-13)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3

InChI Key

KBGRXDMPTMEVEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(N(O1)C)C2=CC=CC=C2

Origin of Product

United States

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